3-(2-phenylethyl)-5-(prop-2-en-1-ylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(ALLYLSULFANYL)-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE is a heterocyclic compound that features a triazole ring substituted with allylsulfanyl and phenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ALLYLSULFANYL)-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves the formation of the triazole ring followed by the introduction of the allylsulfanyl and phenethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide and subsequent alkylation can yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(ALLYLSULFANYL)-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
3-(ALLYLSULFANYL)-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(ALLYLSULFANYL)-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The allylsulfanyl group may enhance the compound’s binding affinity or stability, while the phenethyl group can influence its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 3-ALLYLSULFANYL-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE
- 3-PROPARGYLSULFANYL-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE
- 3-ALLYLSULFANYL-5-PHENYL-4H-1,2,4-TRIAZOL-4-AMINE
Uniqueness
3-(ALLYLSULFANYL)-5-PHENETHYL-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16N4S |
---|---|
Molecular Weight |
260.36 g/mol |
IUPAC Name |
3-(2-phenylethyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H16N4S/c1-2-10-18-13-16-15-12(17(13)14)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10,14H2 |
InChI Key |
WLHRDBLIQIYPKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NN=C(N1N)CCC2=CC=CC=C2 |
solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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